molecular formula C22H25ClN4O B2647080 [1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189910-48-2

[1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2647080
CAS RN: 1189910-48-2
M. Wt: 396.92
InChI Key: HJHSPEBSMRCPEL-UHFFFAOYSA-N
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Description

Imidazoles and phenylpiperazines are key components of many functional molecules used in a variety of applications . Imidazoles are heterocycles that have been highlighted in recent advances in the synthesis of substituted imidazoles . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of imidazoles and related compounds can be analyzed by calculating the activation energy and analyzing their crystal structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazoles and related compounds can be monitored by techniques such as Thin Layer Chromatography (TLC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be studied through various methods. For instance, absorption and photoluminescence studies can be performed to investigate the relationship between substituents and physical properties .

Safety And Hazards

The safety and hazards associated with the handling and use of imidazoles and related compounds should be carefully considered. Detailed safety data can usually be found in the material safety data sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions in the field of imidazole and related compound research could involve the design of novel proton conductive materials . The coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs) could be adopted to build up more structurally stable MOFs for proton conduction research .

properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O.ClH/c1-2-24-13-12-23-22(24)26-16-14-25(15-17-26)21(27)20-10-8-19(9-11-20)18-6-4-3-5-7-18;/h3-13H,2,14-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHSPEBSMRCPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

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